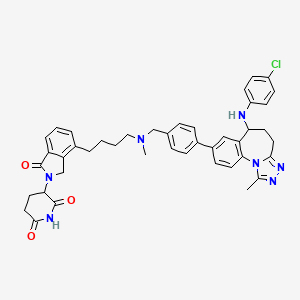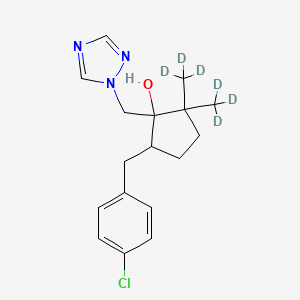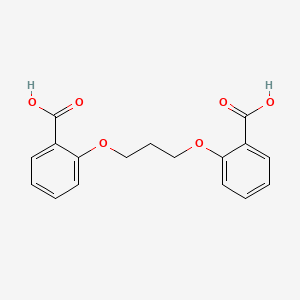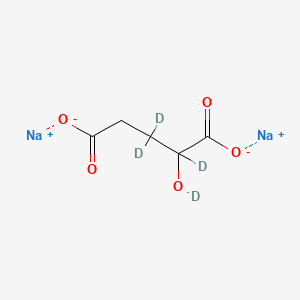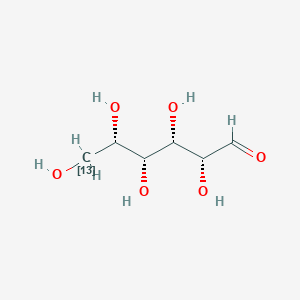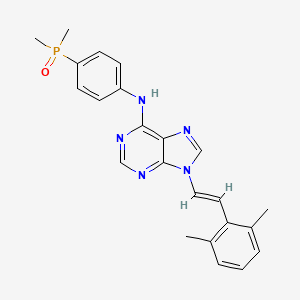
2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This specific compound is characterized by the presence of three chlorine atoms and deuterium labeling at specific positions on the biphenyl structure. It is often used as a standard or reference material in scientific research due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 typically involves the chlorination of biphenyl compounds followed by deuterium exchange reactions. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The deuterium labeling is achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale chlorination and deuterium exchange processes. These processes are conducted in controlled environments to ensure the purity and consistency of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of PCBs.
Biology: Employed in studies investigating the environmental fate and transport of PCBs.
Medicine: Utilized in toxicological studies to understand the effects of PCBs on human health.
Industry: Applied in the development of analytical methods for detecting and quantifying PCBs in various matrices.
Mecanismo De Acción
The mechanism of action of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with biological molecules and pathways. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and subsequent biological effects. The compound can also undergo metabolic activation, resulting in the formation of reactive intermediates that can cause cellular damage.
Comparación Con Compuestos Similares
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific chlorination pattern and deuterium labeling. Similar compounds include:
2,4,5-Trichlorobiphenyl: Differing in the position of chlorine atoms.
2,4,6-Trichlorobiphenyl: Another isomer with a different chlorination pattern.
2,4,4’-Trichlorobiphenyl: Without deuterium labeling.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Propiedades
Fórmula molecular |
C12H7Cl3 |
|---|---|
Peso molecular |
261.6 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1D,2D,3D,4D |
Clave InChI |
BZTYNSQSZHARAZ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
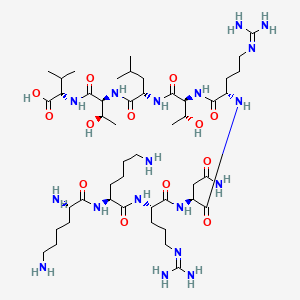
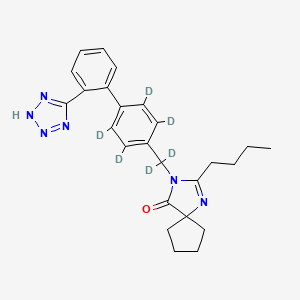
pyrimidine-2,4-dione](/img/structure/B12392482.png)
